molecular formula C5H4N4OS B178608 7-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one CAS No. 122970-56-3

7-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one

Cat. No. B178608
M. Wt: 168.18 g/mol
InChI Key: IHMCIUPJZNXRNB-UHFFFAOYSA-N
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Description

7-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one is a chemical compound that has been the subject of various research studies . It is a nitrogen heterocyclic compound and is considered a promising intermediate for the synthesis of pyrido[2,3-d]pyrimidine-4,7-diamines .


Synthesis Analysis

The synthesis of 7-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one has been achieved through a traceless solid-phase synthesis method . This method involves a Dimroth rearrangement . The reaction with 4-amino-6-chloropyrimidine-5-carbaldehyde leads to 7-amino-4-chloropyrido[2,3-d]pyrimidine .


Molecular Structure Analysis

The molecular structure of 7-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one is characterized by a thiazolo[4,5-d]pyrimidine core . The molecular formula is C5H4N4O2S .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 7-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one include nucleophilic substitution reactions . The process also involves cyclization and ring-opening reactions .


Physical And Chemical Properties Analysis

The molecular weight of 7-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one is 184.18 . More detailed physical and chemical properties are not available in the retrieved resources.

Scientific Research Applications

Traceless Solid-Phase Synthesis

  • 7-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one is utilized in the synthesis of thiazolo[4,5-d]pyrimidine-based libraries, offering a range of pharmaceutical activities. A novel protocol for synthesizing these libraries on a solid support using a traceless linker and Dimroth rearrangement has been developed, showcasing its versatility in drug discovery (Lim, Abdildinova & Gong, 2021).

Synthesis and Antimicrobial Evaluation

  • The compound is a key component in synthesizing various thiazolo[4,5-d]pyrimidine derivatives with potential antimicrobial properties. These derivatives show varying degrees of activity against different microbial strains, demonstrating the compound's significance in developing new antimicrobial agents (Habib, Soliman, El-Tombary, El‐Hawash & Shaaban, 2007).

Antitumor and Antiviral Activities

  • This compound is also involved in the synthesis of novel oxazolo[5,4-d]pyrimidines and triazolo[4,5-d]pyrimidines, with studies revealing their potential in antitumor and antiviral applications. These findings indicate the compound's potential utility in cancer and virus research (Sochacka-Ćwikła et al., 2020).

Anti-Human Cytomegalovirus Activity

  • The compound is essential in synthesizing various alkyl derivatives, showing potent in vitro activity against human cytomegalovirus (HCMV). This aspect highlights its potential in antiviral drug development, particularly for conditions like HCMV (Lewis et al., 1995).

Antiepileptic Activities

  • Derivatives of 7-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one have been studied for their anti-epileptic activities. This research opens avenues for developing new treatments for epilepsy (Ding et al., 2019).

Synthesis of Antifungal Agents

  • In the field of antifungal research, derivatives of this compound have been synthesized and shown to have potent antifungal activities. This suggests its role in the development of new antifungal medications (Chhabria et al., 2011).

Future Directions

7-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one and its derivatives have potential applications in drug discovery . Future research could focus on exploring its biological activities and potential therapeutic uses.

properties

IUPAC Name

7-amino-3H-[1,3]thiazolo[4,5-d]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4OS/c6-3-2-4(8-1-7-3)9-5(10)11-2/h1H,(H3,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHMCIUPJZNXRNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)NC(=O)S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20561082
Record name 7-Amino[1,3]thiazolo[4,5-d]pyrimidin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20561082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one

CAS RN

122970-56-3
Record name 7-Amino[1,3]thiazolo[4,5-d]pyrimidin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20561082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 29 (770 mg, 4.2 mmol) in water (30 mL) was added 1N NaOH (4.2 mL) and 30% H2O2 (1.0 mL) and the reaction was stirred for 1 h at room temperature. Additional peroxide (2.0 mL) and hydroxide (5.0 mL) were added and the mixture was stirred for 1 h at 70° C. The reaction mixture was filtered and the filtrate was neutralized with glacial acetic acid. The resulting precipitate was filtered off while still hot, washed with cold water and dried to yield 0.52 g (74%): mp >370 ° C.: UV λmax (pH 1) 267 nm (ε), 289 (): UV λmax (pH 7, 11) 285 nm (ε): 1H NMR (DMSO-d6) δ7.18 (b, 2H, NH2, exchanges with D2O), 8.12 (s, 1 H, C5H), 12.30 (b, 1H, N3H, exchanges with D2O). Anal. Calcd. for C5H4N4OS: C, 35.71: H, 2.40: N, 33.31: S, 19.07. Found: C, 35.50: H, 2.36: N, 33.13: S, 18.79.
Name
Quantity
770 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
4.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
[Compound]
Name
peroxide
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Three
[Compound]
Name
( ε )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( ε )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Nagahara, JD Anderson, GD Kini… - Journal of medicinal …, 1990 - ACS Publications
Novel analogues of the naturally occurring purine nucleosides were synthesized in the thiazolo [4, 5-d] pyrimidine ring system to determine theimmunomodulatory effects of insertion of …
Number of citations: 111 pubs.acs.org

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